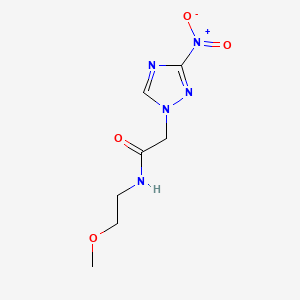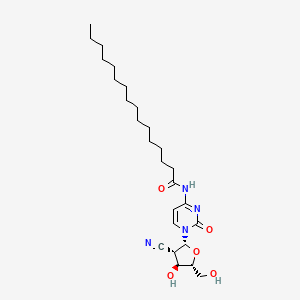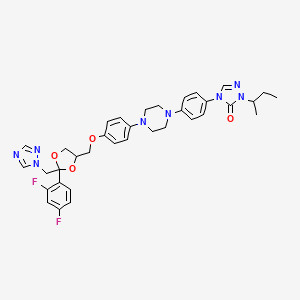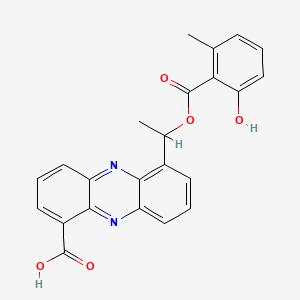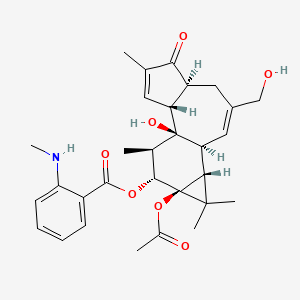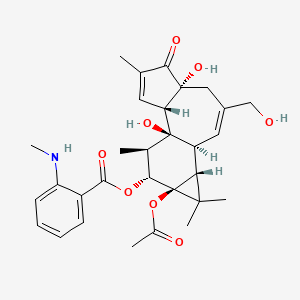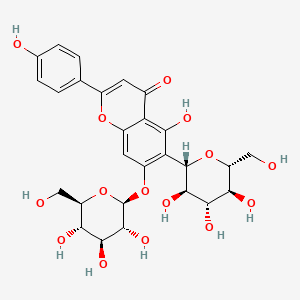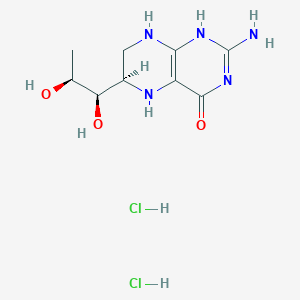
sc-10
Descripción general
Descripción
SC-10, también conocido como 5-cloro-N-heptil-1-naftalenosulfonamida, es un compuesto que actúa como activador directo de la proteína quinasa C (PKC). La proteína quinasa C es una enzima que juega un papel crucial en varios procesos celulares, incluyendo el crecimiento celular, la diferenciación y la apoptosis. This compound es conocido por su capacidad de penetrar las células y activar específicamente la proteína quinasa C de forma dependiente del calcio .
Aplicaciones Científicas De Investigación
SC-10 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como reactivo en síntesis orgánica y como compuesto modelo para estudiar la química de la sulfonamida.
Biología: Employed in cell biology research to study the role of protein kinase C in cellular processes.
Medicina: Investigado por sus potenciales efectos terapéuticos en enfermedades donde se implica la proteína quinasa C, como el cáncer y los trastornos neurodegenerativos.
Industria: Utilizado en el desarrollo de nuevos materiales y como intermediario químico en la síntesis de otros compuestos
Mecanismo De Acción
SC-10 ejerce sus efectos activando directamente la proteína quinasa C. La activación se produce a través de la estimulación de la fosforilación de la cadena ligera de miosina (MLC) por la proteína quinasa C, sin involucrar la activación de la quinasa de la cadena ligera de miosina. Este mecanismo único permite a this compound restaurar la interacción interrumpida entre la transcriptasa inversa de la telomerasa humana (hTERT) y la proteína de choque térmico 90 (hsp90), que son componentes esenciales del holoenzima de la telomerasa .
Análisis Bioquímico
Biochemical Properties
5-Chloro-N-heptyl-1-naphthalenesulfonamide plays a significant role in biochemical reactions, primarily through its interaction with protein kinase C. Protein kinase C is a family of enzymes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis. 5-Chloro-N-heptyl-1-naphthalenesulfonamide acts as an activator of protein kinase C by mimicking the action of endogenous activators such as phosphatidylserine. This interaction enhances the enzyme’s activity, leading to the phosphorylation of target proteins and subsequent modulation of cellular functions .
Cellular Effects
The effects of 5-Chloro-N-heptyl-1-naphthalenesulfonamide on cells are diverse and depend on the specific cell type and context. In general, this compound influences cell signaling pathways, gene expression, and cellular metabolism. By activating protein kinase C, 5-Chloro-N-heptyl-1-naphthalenesulfonamide can alter the phosphorylation status of various substrates, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can modulate the activity of transcription factors, thereby affecting gene expression patterns .
Molecular Mechanism
At the molecular level, 5-Chloro-N-heptyl-1-naphthalenesulfonamide exerts its effects through direct binding to protein kinase C. This binding induces a conformational change in the enzyme, enhancing its catalytic activity. The activated protein kinase C then phosphorylates specific serine and threonine residues on target proteins, leading to alterations in their function. This mechanism of action is crucial for the regulation of various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-N-heptyl-1-naphthalenesulfonamide can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods. Studies have shown that the activation of protein kinase C by 5-Chloro-N-heptyl-1-naphthalenesulfonamide can lead to sustained changes in cellular function, including long-term alterations in gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 5-Chloro-N-heptyl-1-naphthalenesulfonamide in animal models are dose-dependent. At lower doses, the compound can effectively activate protein kinase C and modulate cellular processes without causing significant toxicity. At higher doses, 5-Chloro-N-heptyl-1-naphthalenesulfonamide may induce adverse effects, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
5-Chloro-N-heptyl-1-naphthalenesulfonamide is involved in several metabolic pathways, primarily through its interaction with protein kinase C. The activation of protein kinase C by this compound can influence metabolic flux and alter the levels of various metabolites. Additionally, 5-Chloro-N-heptyl-1-naphthalenesulfonamide may interact with other enzymes and cofactors, further modulating metabolic pathways and cellular energy balance .
Transport and Distribution
Within cells and tissues, 5-Chloro-N-heptyl-1-naphthalenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, where it can exert its biochemical effects. The distribution of 5-Chloro-N-heptyl-1-naphthalenesulfonamide is influenced by factors such as cell type, tissue architecture, and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 5-Chloro-N-heptyl-1-naphthalenesulfonamide is critical for its activity and function. This compound is often directed to specific cellular compartments, such as the cytoplasm and membrane regions, where protein kinase C is active. Targeting signals and post-translational modifications may play a role in directing 5-Chloro-N-heptyl-1-naphthalenesulfonamide to these compartments, ensuring its effective interaction with protein kinase C and other biomolecules .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de SC-10 implica la reacción del cloruro de 5-cloro-1-naftalenosulfonilo con heptilamina. La reacción se lleva a cabo típicamente en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción incluyen:
Temperatura: Temperatura ambiente a 50°C
Solvente: Diclorometano u otro solvente orgánico adecuado
Tiempo de Reacción: Varias horas hasta la noche
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Reactores de gran escala: Para manejar el aumento del volumen de reactivos
Mezcla eficiente y control de temperatura: Para asegurar condiciones de reacción uniformes
Pasos de purificación: Como la recristalización o la cromatografía para obtener this compound de alta pureza
Análisis De Reacciones Químicas
Tipos de Reacciones
SC-10 experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: La reducción de this compound puede conducir a la formación de la amina correspondiente.
Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonamida.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente.
Reducción: Se emplean reactivos como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Oxidación: Sulfoxidos y sulfonas
Reducción: Derivados de heptilamina
Sustitución: Varias sulfonamidas sustituidas
Comparación Con Compuestos Similares
Compuestos Similares
N-(6-fenilhexil)-5-cloro-1-naftalenosulfonamida: Otro activador de la proteína quinasa C con características estructurales similares.
Briostatina-1: Un producto natural que también activa la proteína quinasa C pero a través de un mecanismo diferente.
Ésteres de forbol: Compuestos que activan la proteína quinasa C imitando el diacilglicerol (DAG).
Singularidad de SC-10
This compound es único debido a su activación específica de la proteína quinasa C de manera dependiente del calcio y su capacidad de penetrar las células de manera efectiva. A diferencia de otros activadores de la proteína quinasa C, this compound no involucra la activación de la quinasa de la cadena ligera de miosina, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con la proteína quinasa C .
Propiedades
IUPAC Name |
5-chloro-N-heptylnaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2S/c1-2-3-4-5-6-13-19-22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)18/h7-12,19H,2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMJERJFCHYXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907970 | |
| Record name | 5-Chloro-N-heptylnaphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102649-79-6 | |
| Record name | N-(n-Heptyl)-5-chloro-1-naphthalenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102649-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(m-Heptyl)-5-chloro-1-naphthalenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N-heptylnaphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary known molecular target of SC-10?
A1: this compound is a known activator of Protein Kinase C (PKC) [, , ].
Q2: How does this compound activate PKC?
A2: Unlike phorbol esters like TPA, this compound does not appear to induce the translocation of PKC isoforms from the cytosol to the membrane, suggesting a different mechanism of activation []. The exact mechanism of PKC activation by this compound remains to be fully elucidated.
Q3: What downstream effects have been observed following this compound-mediated PKC activation?
A3: In HL-60 cells, a human myeloid leukemia cell line, this compound pretreatment demonstrated a protective effect against apoptosis induced by 1-β-D-arabinofuranosylcytosine (Ara-C), a chemotherapeutic agent []. It also enhanced LPS-induced release of tumor necrosis factor (TNF) from mouse peritoneal macrophages at suboptimal doses []. In rabbit retinal rod bipolar cells, this compound potently and reversibly reduced the GABA-activated Cl- current, an effect that could be eliminated by the kinase inhibitors staurosporine and calphostin C [].
Q4: Does this compound affect the expression of early response genes like c-Fos, c-Jun, or p21WAF/CIP1?
A4: Unlike TPA, this compound did not alter the expression of these genes in the human myeloid leukemia cell lines U937 and HL-60 [].
Q5: Does this compound affect the expression of CD11c?
A5: this compound did not alter the expression of the β2-integrin CD11c in U937 cells. This is in contrast to TPA, which induces CD11c expression during differentiation [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C17H20ClNO2S and its molecular weight is 337.87 g/mol.
Q7: Are there any studies on how modifications to the structure of this compound affect its activity or potency?
A7: While there isn't specific information on this compound modifications, related research explored the effects of modifying the alkyl chain length in a series of naphthalenesulfonamide derivatives on their ability to modulate LPS-induced TNF release from mouse peritoneal macrophages. The study found that derivatives with shorter alkyl chains, such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) and its butyl and ethyl analogs, inhibited TNF release, while those with longer alkyl chains, including this compound and its quinyl and butyl analogs, enhanced TNF release []. This suggests that the length of the alkyl chain at the sulfonamide nitrogen significantly influences the biological activity of these compounds.
Q8: In what cell lines or models has this compound shown biological activity?
A8: this compound has demonstrated activity in various in vitro and in vivo models, including:
- Human myeloid leukemia cell lines (U937 and HL-60): this compound showed modest effects on cell cycle progression and a protective effect against chemotherapy-induced apoptosis in HL-60 cells [].
- Rabbit retinal rod bipolar cells: this compound modulated GABA-activated Cl- currents [].
- Mouse peritoneal macrophages: this compound enhanced LPS-induced TNF release [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



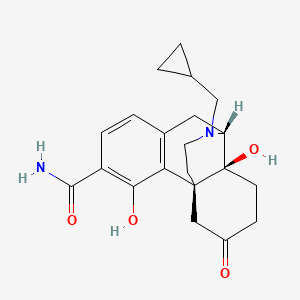
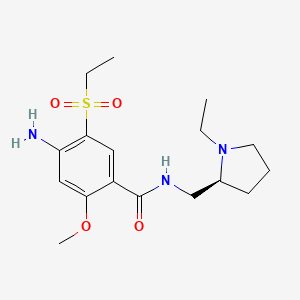
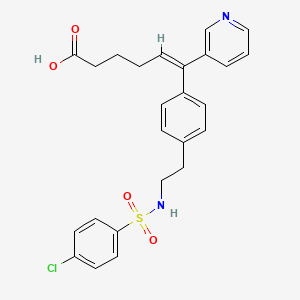
![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)
